molecular formula C13H18N2S B2365384 [(2-Cyclopentyl-1,3-thiazol-4-yl)methyl](methyl)(prop-2-yn-1-yl)amine CAS No. 1808681-60-8

[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl](methyl)(prop-2-yn-1-yl)amine

Cat. No. B2365384
CAS RN: 1808681-60-8
M. Wt: 234.36
InChI Key: BSGKQPUHDNBQAZ-UHFFFAOYSA-N
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Description

The compound “(2-Cyclopentyl-1,3-thiazol-4-yl)methyl(prop-2-yn-1-yl)amine” is a complex organic molecule that contains several functional groups. It has a cyclopentyl group, a thiazole ring, a methyl group, and a prop-2-yn-1-yl group attached to an amine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, is a notable feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might be involved in acid-base reactions, while the thiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine might increase its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action in more detail .

properties

IUPAC Name

N-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-3-8-15(2)9-12-10-16-13(14-12)11-6-4-5-7-11/h1,10-11H,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGKQPUHDNBQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CSC(=N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl](methyl)(prop-2-yn-1-yl)amine

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